

Technical Support Center: Optimizing Reaction Conditions with N-(cyclopropylmethyl)-N-methylformamide

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Compound of Interest

Compound Name:	<i>N</i> -(cyclopropylmethyl)- <i>N</i> -methylformamide
CAS No.:	1481768-45-9
Cat. No.:	B1376756

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Welcome to the technical support center for **N-(cyclopropylmethyl)-N-methylformamide**. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize its use in organic synthesis, particularly in formylation reactions. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.

Introduction to N-(cyclopropylmethyl)-N-methylformamide in Synthesis

N-(cyclopropylmethyl)-N-methylformamide is a disubstituted formamide that serves as a valuable reagent in reactions requiring the introduction of a formyl group (–CHO). Its primary application is in the Vilsmeier-Haack reaction, where it acts as a precursor to the active electrophilic Vilsmeier reagent.^{[1][2]} Unlike more common reagents such as N,N-dimethylformamide (DMF) or N-methylformanilide, the presence of the cyclopropylmethyl group

introduces unique steric and electronic properties that can influence reaction kinetics, regioselectivity, and stability.

The cyclopropyl group is known to stabilize adjacent positive charges through "bent bond" resonance, a property that might affect the reactivity of the intermediate Vilsmeier reagent.[3] Understanding these nuances is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

Physicochemical Properties

While extensive data for **N-(cyclopropylmethyl)-N-methylformamide** is not widely published, we can infer its properties from structurally related compounds.

Property	Value (Estimated/Compared)	Rationale & Notes
Molecular Formula	C ₆ H ₁₁ NO	
Molecular Weight	113.16 g/mol	
Appearance	Likely a colorless to pale yellow liquid	Based on similar formamides like N-methylformamide (NMF).[4][5]
Boiling Point	> 180 °C	Expected to be higher than NMF (182.6 °C) due to increased molecular weight.[4][6]
Solubility	Miscible with water and common organic solvents	Polarity is a key feature of formamides, ensuring good solubility.[5][6]
Stability	Stable under normal conditions; hygroscopic	Formamides are generally stable but can be sensitive to moisture and strong acids/bases.[7][8]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when using **N-(cyclopropylmethyl)-N-methylformamide** in formylation reactions, with a focus on the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack reaction shows low or no conversion. What are the likely causes and how can I fix it?

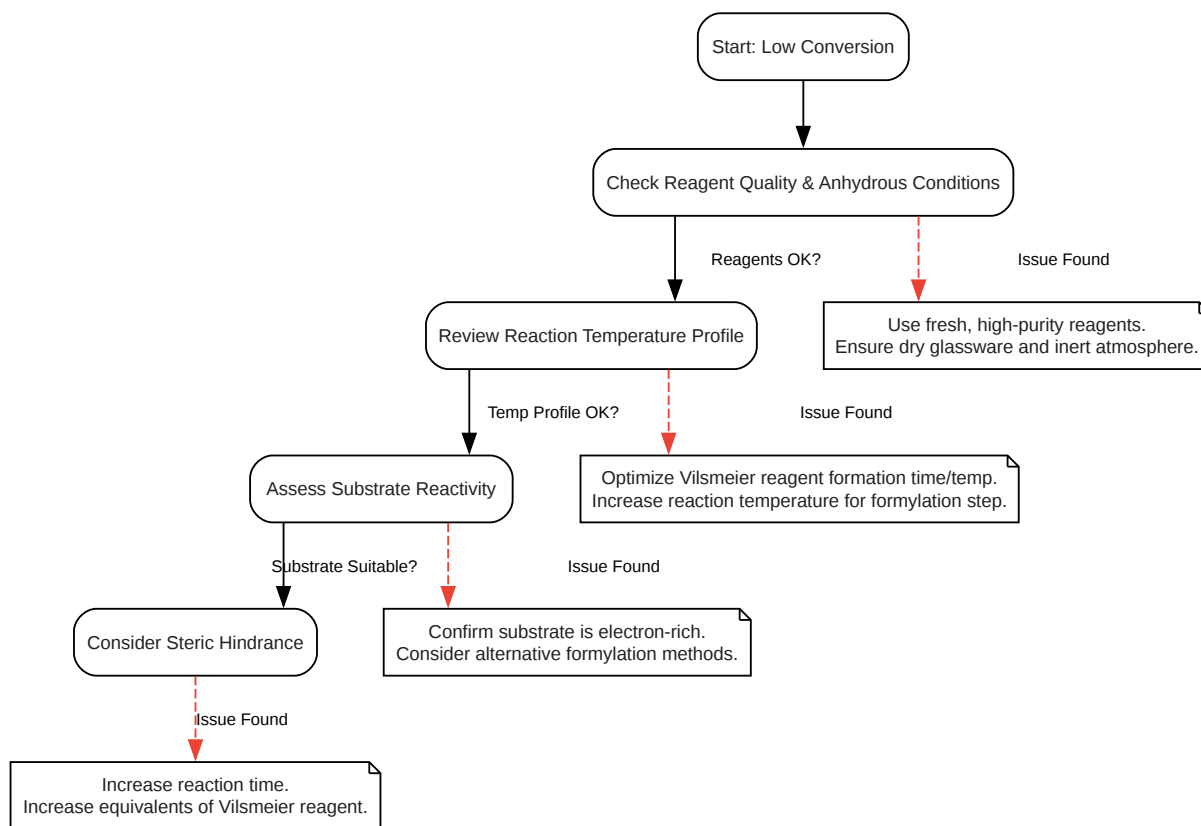
Low conversion is a frequent issue and can often be traced back to the stability and activity of the Vilsmeier reagent.

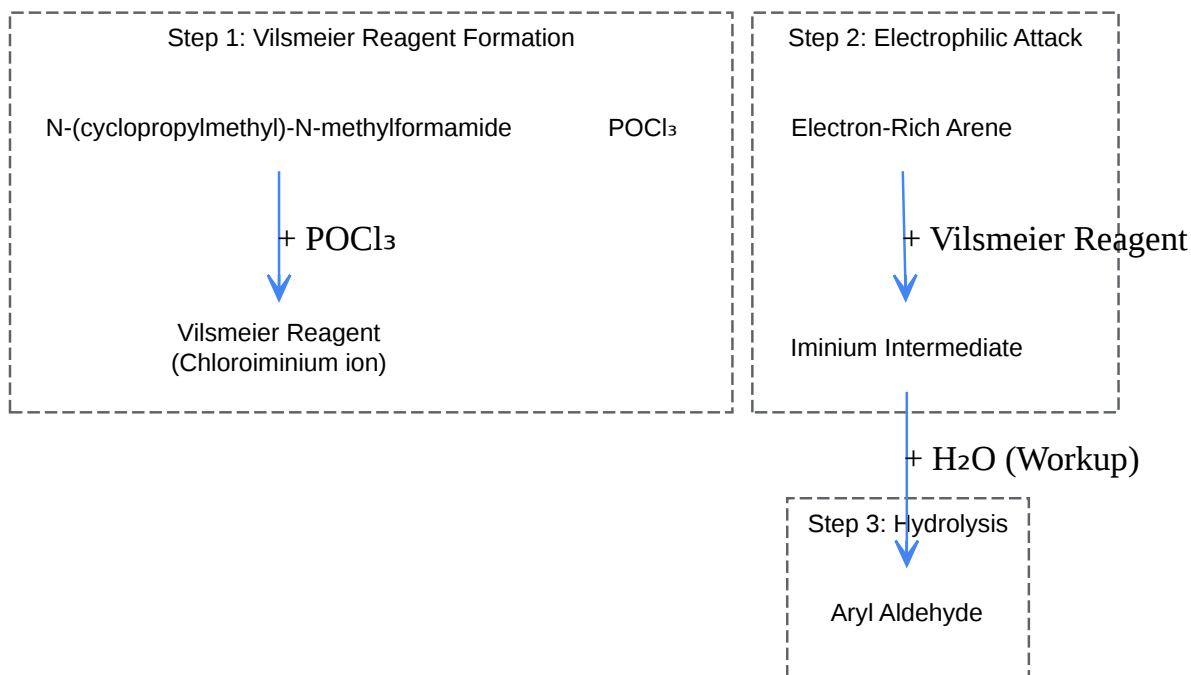
Potential Causes & Solutions:

- **Inactive Vilsmeier Reagent:** The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[\[2\]](#)
 - **Solution:** Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The **N-(cyclopropylmethyl)-N-methylformamide** and activating agent (e.g., POCl₃, oxalyl chloride) should be of high purity.
- **Insufficient Activation Temperature:** The formation of the Vilsmeier reagent is exothermic but may require an initial activation period.
 - **Solution:** The reaction between the formamide and POCl₃ is typically initiated at 0 °C and then allowed to stir for a period before adding the substrate.[\[9\]](#) For less reactive substrates, you may need to gently warm the mixture to ensure complete formation of the reagent.
- **Low Substrate Reactivity:** The Vilsmeier-Haack reaction works best on electron-rich aromatic and heterocyclic compounds.[\[1\]](#)[\[10\]](#) Substrates with electron-withdrawing groups may be too deactivated to react.
 - **Solution:** If your substrate is not sufficiently electron-rich, this may not be the appropriate formylation method. Consider alternative reactions like the Gattermann-Koch or Rieche formylation for less activated systems.

- Steric Hindrance: The cyclopropylmethyl group is sterically more demanding than a simple methyl group. This could slow down the formation of the Vilsmeier reagent or its subsequent reaction with the substrate.
 - Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. You might also need to adjust the stoichiometry, slightly increasing the equivalents of the formamide and activating agent.

Troubleshooting Workflow for Low Conversion





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